molecular formula C18H14ClF3N6OS B14928313 3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14928313
M. Wt: 454.9 g/mol
InChI Key: ROKCNWPCXAAYBL-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the pyrazolyl and thiophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final coupling and purification: The final product is obtained through coupling reactions followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, which can be studied to understand its effects at the molecular level.

Comparison with Similar Compounds

When compared to similar compounds, 3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents.

    Thiophene-containing compounds: These compounds have the thiophene ring but may lack the pyrazolo[1,5-a]pyrimidine core.

    Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group but differ in other structural aspects.

Properties

Molecular Formula

C18H14ClF3N6OS

Molecular Weight

454.9 g/mol

IUPAC Name

3-chloro-N-(3-pyrazol-1-ylpropyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14ClF3N6OS/c19-14-15(17(29)23-5-2-7-27-8-3-6-24-27)26-28-13(18(20,21)22)10-11(25-16(14)28)12-4-1-9-30-12/h1,3-4,6,8-10H,2,5,7H2,(H,23,29)

InChI Key

ROKCNWPCXAAYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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